molecular formula C18H20N4O2 B2957758 N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide CAS No. 1798282-08-2

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide

Cat. No.: B2957758
CAS No.: 1798282-08-2
M. Wt: 324.384
InChI Key: XQBWCNCCLQHQCH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide is a versatile chemical compound used in scientific research. Its unique structure enables diverse applications, making it valuable for studies in drug discovery, molecular biology, and medicinal chemistry.

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with cinnamoyl chloride under specific conditions to form the desired compound. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is valuable in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory agents.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide can be compared with other morpholinopyrimidine derivatives. Similar compounds include:

    2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.

    2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another derivative with significant biological activity.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(E)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBWCNCCLQHQCH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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